molecular formula C7H4BrClO5S B13483237 3-Bromo-5-(chlorosulfonyl)-2-hydroxybenzoic acid

3-Bromo-5-(chlorosulfonyl)-2-hydroxybenzoic acid

Cat. No.: B13483237
M. Wt: 315.53 g/mol
InChI Key: SOAPDIPUNKYLFX-UHFFFAOYSA-N
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Description

3-Bromo-5-(chlorosulfonyl)-2-hydroxybenzoic acid is a multifunctional aromatic compound designed for specialized chemical synthesis and research applications. It serves as a versatile and high-value building block in organic chemistry, particularly for constructing complex molecules in pharmaceutical and materials science research. The compound features three distinct reactive sites: a carboxylic acid, a chlorosulfonyl group, and a bromo substituent, which allow for sequential and selective functionalization. The chlorosulfonyl group is highly reactive towards nucleophiles, such as amines and alcohols, enabling the formation of sulfonamides or sulfonate esters, which are key motifs in drug design . The carboxylic acid can form esters or amides, while the bromo group offers opportunities for metal-catalyzed cross-coupling reactions. Safety and Handling: This compound is classified as corrosive and requires careful handling. It causes severe skin burns and eye damage . Researchers must use appropriate personal protective equipment (PPE), including gloves and eye protection, and all procedures should be conducted in a certified fume hood . Contact with water or moisture should be avoided as it may decompose to release toxic gases . Storage: Store in a sealed container under an inert atmosphere, in a cool, dry place to ensure stability . This product is intended for research purposes and is strictly labeled as "For Research Use Only." It is not intended for diagnostic or therapeutic applications, or for personal use.

Properties

Molecular Formula

C7H4BrClO5S

Molecular Weight

315.53 g/mol

IUPAC Name

3-bromo-5-chlorosulfonyl-2-hydroxybenzoic acid

InChI

InChI=1S/C7H4BrClO5S/c8-5-2-3(15(9,13)14)1-4(6(5)10)7(11)12/h1-2,10H,(H,11,12)

InChI Key

SOAPDIPUNKYLFX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)O)Br)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(chlorosulfonyl)-2-hydroxybenzoic acid typically involves the bromination and chlorosulfonation of 2-hydroxybenzoic acid (salicylic acid). The process can be summarized as follows:

    Bromination: Salicylic acid is treated with bromine in the presence of a catalyst to introduce the bromine atom at the 3-position.

    Chlorosulfonation: The brominated product is then reacted with chlorosulfonic acid to introduce the chlorosulfonyl group at the 5-position.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(chlorosulfonyl)-2-hydroxybenzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorosulfonyl groups can be substituted by other nucleophiles.

    Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, and the compound can undergo reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the hydroxyl group.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the hydroxyl group to form carbonyl or alcohol derivatives.

Scientific Research Applications

3-Bromo-5-(chlorosulfonyl)-2-hydroxybenzoic acid has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3-Bromo-5-(chlorosulfonyl)-2-hydroxybenzoic acid exerts its effects depends on its interaction with molecular targets. The presence of reactive functional groups allows it to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The specific pathways involved can vary based on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

5-(Chlorosulfonyl)-2-hydroxybenzoic Acid (CAS 17243-13-9)
  • Structure : Lacks the bromo group at position 3 but retains the chlorosulfonyl and hydroxyl groups.
  • Properties :
    • Molecular weight: 236.63 g/mol (C₇H₅ClO₅S).
    • Reactivity: The absence of bromine reduces steric hindrance, enhancing solubility in polar solvents like water.
    • Applications: Used in dye synthesis and as a sulfonation precursor .
3-Bromo-5-chloro-2-hydroxybenzyl Alcohol (CAS 116795-47-2)
  • Structure : Replaces the carboxylic acid with a benzyl alcohol (-CH₂OH) group.
  • Properties: Molecular weight: 265.47 g/mol (C₇H₅BrClO₂). Applications: Intermediate in polymer and pharmaceutical synthesis .
2-Bromo-5-chlorobenzoic Acid (CAS 1483-56-3)
  • Structure : Bromo at position 2, chloro at position 5, and a carboxylic acid at position 1.
  • Properties :
    • Molecular weight: 235.46 g/mol (C₇H₄BrClO₂).
    • Reactivity: Lacks the chlorosulfonyl group, reducing electrophilicity but retaining acidity (pKa ≈ 2.1).
    • Applications: Building block in anticancer and antimicrobial agents .

Functional Group Replacements

3-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}-5-chloro-2-hydroxybenzoic Acid
  • Structure : Features a sulfonamide bridge instead of a chlorosulfonyl group.
  • Properties: Molecular weight: 437.8 g/mol (C₁₄H₁₁BrClNO₆S). Reactivity: The sulfonamide group enhances hydrogen-bonding capacity, improving target binding in enzyme inhibition studies. Applications: Explored as a WD repeat-containing protein inhibitor in cancer research .
3-(Chlorosulfonyl)-4-methoxybenzoic Acid (CAS 50803-29-7)
  • Structure : Chlorosulfonyl at position 3 and methoxy (-OCH₃) at position 3.
  • Properties :
    • Molecular weight: 250.65 g/mol (C₈H₇ClO₅S).
    • Reactivity: Methoxy group increases electron density, reducing chlorosulfonyl reactivity compared to the target compound.
    • Applications: Precursor for sulfonated polymers and ion-exchange resins .

Biological Activity

3-Bromo-5-(chlorosulfonyl)-2-hydroxybenzoic acid, with the molecular formula C₇H₄BrClO₃S, is a compound that has garnered attention due to its diverse biological activity and potential applications in pharmaceuticals and chemical synthesis. This article examines its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bromine atom, a chlorosulfonyl group, and a hydroxyl group attached to a benzoic acid structure. Its molecular weight is approximately 251.46 g/mol, and it is recognized by its CAS number 4068-58-0. The presence of these functional groups contributes to its reactivity and biological activity.

Mechanisms of Biological Activity

The biological activity of 3-Bromo-5-(chlorosulfonyl)-2-hydroxybenzoic acid can be attributed to several mechanisms:

  • Enzyme Inhibition : The chlorosulfonyl group may interact with specific enzymes, inhibiting their activity. This property is crucial for compounds that aim to modulate biochemical pathways.
  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties against various pathogens. The presence of the bromine atom may enhance this activity.
  • Anti-inflammatory Effects : Analogous compounds have shown promise in reducing inflammation, indicating potential therapeutic applications for this compound in inflammatory diseases.

Synthesis and Testing

Recent studies have explored the synthesis of 3-Bromo-5-(chlorosulfonyl)-2-hydroxybenzoic acid and its derivatives. For instance, a mechanochemical procedure was developed to synthesize various bioactive molecules efficiently, highlighting the compound's versatility as an intermediate in drug development .

Case Studies

  • Antimicrobial Testing : A study investigated the antimicrobial properties of structurally related compounds, revealing that halogenated benzoic acids often exhibit significant activity against Gram-positive and Gram-negative bacteria . Although specific data for 3-Bromo-5-(chlorosulfonyl)-2-hydroxybenzoic acid is limited, its structural similarities suggest potential efficacy.
  • Enzyme Interaction Studies : In vitro assays have indicated that compounds with sulfonyl groups can serve as effective inhibitors for certain enzymes involved in metabolic pathways . This suggests that 3-Bromo-5-(chlorosulfonyl)-2-hydroxybenzoic acid may also exhibit similar inhibitory effects.

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesUnique Characteristics
3-Bromo-5-chloro-2-hydroxybenzoic acidBromine and chlorine substituents on aromatic ringPrimarily studied for anti-inflammatory properties
4-Chloro-3-bromo-2-hydroxybenzoic acidSimilar halogenated structurePotential use in pharmaceuticals
3-Bromo-4-hydroxybenzoic acidHydroxyl group on aromatic ringUsed in dye synthesis

This table illustrates the structural diversity among related compounds and their varying biological activities, underscoring the unique properties of 3-Bromo-5-(chlorosulfonyl)-2-hydroxybenzoic acid.

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